molecular formula C10H15Cl2NS B2471703 2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride CAS No. 2219375-52-5

2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride

Cat. No.: B2471703
CAS No.: 2219375-52-5
M. Wt: 252.2
InChI Key: YKLKEFUPQHOSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Chemical Reactions Analysis

2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include chlorinating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents involved .

Scientific Research Applications

Comparison with Similar Compounds

2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Properties

IUPAC Name

2-(chloromethyl)-6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNS.ClH/c1-10(2)4-3-7-8(5-10)13-9(6-11)12-7;/h3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLKEFUPQHOSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)SC(=N2)CCl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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